

Molidustat Sodium: A Deep Dive into its Structure-Activity Relationship

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Compound of Interest		
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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **Molidustat Sodium** (BAY 85-3934), a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Molidustat is a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD)[1] [2][3]. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF- α and subsequent transcription of hypoxia-inducible genes, including erythropoietin (EPO), which stimulates red blood cell production[1][3][4]. This document details the key structural modifications of the Molidustat core, their impact on inhibitory activity, and the experimental methodologies used in these pivotal studies.

Core Structure and Mechanism of Action

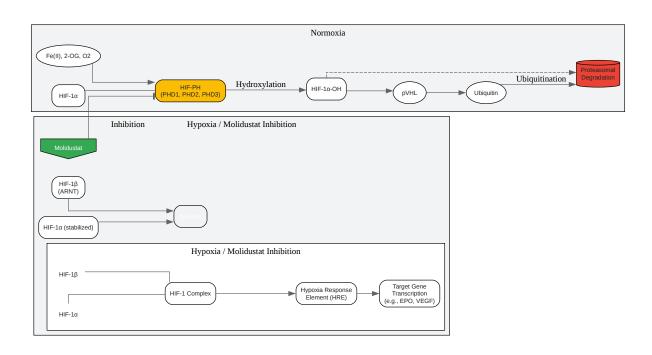
Molidustat belongs to a class of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one derivatives[1]. The core scaffold was identified through high-throughput screening, with the initial hit being BAY-908[1]. The mechanism of action revolves around the inhibition of HIF-prolyl hydroxylases (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases[4][5]. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the HIF- α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting these enzymes, Molidustat allows HIF- α to accumulate, translocate to the nucleus, and dimerize with HIF- β , initiating the transcription of target genes[4].



The HIF-1α Signaling Pathway

The following diagram illustrates the HIF-1 α signaling pathway and the point of intervention for Molidustat.





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Caption: HIF- 1α signaling pathway under normoxia and hypoxia/Molidustat inhibition.



Structure-Activity Relationship (SAR) Studies

The development of Molidustat from the initial screening hit, BAY-908, involved systematic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. The key areas of modification were the pyrazolone core, the "left-hand side" (LHS) heteroaryl ring, and the "right-hand side" (RHS) heteroaryl ring.

SAR of the Pyrazolone Core Moiety

Modifications to the central pyrazolone ring generally led to a significant decrease in inhibitory activity, indicating a steep SAR for this part of the molecule.

Compound	Modification	PHD1 IC50 (μM)
1 (BAY-908)	Pyrazolone	0.43
3	5-Methyl-pyrazolone	3.5
4	1,2,3-Triazol-4-one	24
5	Pyrazole-3-thione	7.5
6	3-Amino-pyrazole	>50
Data sourced from[1]		

SAR of the "Left-Hand Side" (LHS) Heteroaryl Ring

The LHS of the molecule was extensively explored to improve potency and metabolic stability.



Compound	LHS Moiety	PHD1 IC50 (μM)
1 (BAY-908)	Pyridin-3-yl	0.43
16	Pyridin-2-yl	0.28
17	Pyridin-4-yl	0.53
26	lmidazol-1-yl	0.17
34	6-Cyano-pyridin-3-yl	0.04
35	5-Cyano-pyridin-3-yl	1.0
44	lmidazol-1-yl	0.5
45 (Molidustat)	1,2,3-Triazol-1-yl	0.49
Data sourced from[1]		

The introduction of a cyano group at the 6-position of the pyridine ring (compound 34) led to a significant increase in potency, possibly due to enhanced electrostatic interactions with Arg383 in the active site[1]. However, shifting the cyano group to the 5-position (compound 35) resulted in a tenfold drop in activity[1]. Ultimately, a 1,2,3-triazole ring was selected for the LHS of Molidustat, providing a good balance of potency and other drug-like properties.

SAR of the "Right-Hand Side" (RHS) Heteroaryl Ring

The RHS was modified to improve solubility and pharmacokinetic properties.



Compound	RHS Moiety	PHD1 IC50 (μM)
1 (BAY-908)	Pyridin-2-yl	0.43
40	6-Morpholinyl-pyridin-3-yl	0.18
41	6-(4-Methylpiperazin-1-yl)- pyridin-3-yl	0.14
44	6-Piperidinyl-pyrimidin-4-yl	0.5
45 (Molidustat)	6-Morpholinyl-pyrimidin-4-yl	0.49
Data sourced from[1]		

The introduction of a morpholinyl-substituted pyrimidine on the RHS (compound 45, Molidustat) resulted in a compound with favorable potency, solubility, and in vivo efficacy[1].

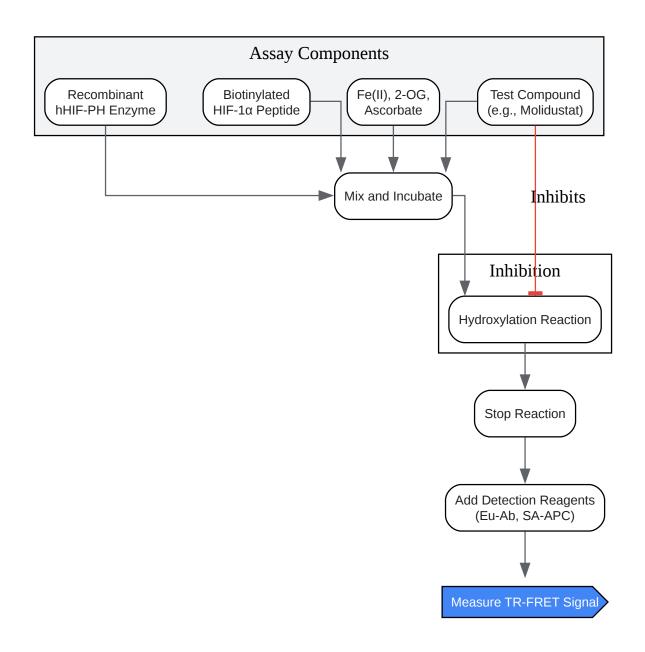
Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the SAR studies of Molidustat.

HIF-PH Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1 α peptide by recombinant human HIF-PH enzymes. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.





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Caption: Workflow for a typical HIF-PH TR-FRET inhibition assay.



Methodology:

- Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 are used. The substrate is a synthetic peptide corresponding to a segment of HIF-1 α (e.g., amino acids 556-574) that is biotinylated.
- Reaction Mixture: The assay is typically performed in a buffer (e.g., 20 mM Tris, pH 7.5, 5 mM KCl, 1.5 mM MgCl2) containing the PHD enzyme, the biotinylated HIF-1α peptide, and cofactors: 2-oxoglutarate (e.g., 20 μM), FeSO4 (e.g., 10 μM), and ascorbate (e.g., 2 mM).
- Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.
- Reaction Initiation and Incubation: The reaction is initiated and incubated at room temperature for a defined period.
- Detection: The reaction is stopped, and detection reagents are added. These typically
 include a Europium-labeled antibody that specifically recognizes the hydroxylated proline
 residue and streptavidin-allophycocyanin (SA-APC) which binds to the biotinylated peptide. If
 the peptide is hydroxylated, the antibody and streptavidin are brought into close proximity,
 allowing for a FRET signal to be generated upon excitation.
- Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

HIF-Reporter Cell-Based Assay

This assay measures the ability of a compound to stabilize endogenous HIF- α and induce the transcription of a reporter gene under the control of a hypoxia-responsive element (HRE).

Methodology:

- Cell Line: A human cell line (e.g., HeLa or Hep3B) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) driven by an HRE-containing promoter.
- Cell Culture and Treatment: The cells are cultured under standard conditions and then treated with various concentrations of the test compound.



- Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for HIFα stabilization and reporter gene expression.
- Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The luminescence signal is normalized to cell viability (e.g., using an MTT assay), and EC50 values are determined from the dose-response curves.

In Vivo Efficacy Studies in Rats

These studies assess the ability of a compound to stimulate EPO production and erythropoiesis in an animal model.

Methodology:

- Animal Model: Male Wistar rats are typically used.
- Compound Administration: The test compound is administered orally at various doses.
- Blood Sampling: Blood samples are collected at different time points after administration.
- EPO Measurement: Plasma EPO levels are measured using an enzyme-linked immunosorbent assay (ELISA).
- Hematological Analysis: Red blood cell count, hemoglobin levels, and reticulocyte count are measured to assess the erythropoietic response.
- Data Analysis: The dose-dependent effects on EPO production and hematological parameters are evaluated.

Conclusion

The SAR studies of Molidustat have successfully identified a potent and orally bioavailable inhibitor of HIF-PH enzymes. The key structural features contributing to its activity include the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one core, a 1,2,3-triazole as the LHS heteroaryl ring, and a morpholinyl-substituted pyrimidine as the RHS heteroaryl ring. These extensive SAR investigations, supported by robust in vitro and in vivo assays, have culminated in a promising



clinical candidate for the treatment of renal anemia. The detailed understanding of Molidustat's SAR provides a valuable framework for the future design of novel HIF-PH inhibitors.

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